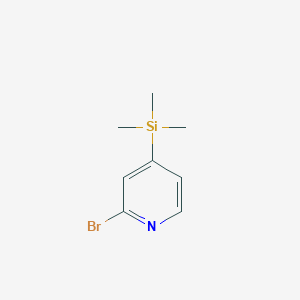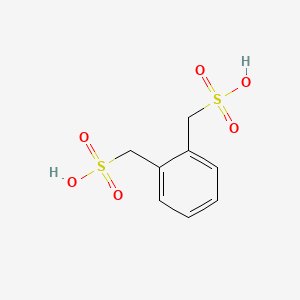
Xylylenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylylenedisulfonic acid is an organosulfur compound with the chemical formula C8H10(SO3H)2. It is a derivative of xylene, where two sulfonic acid groups are attached to the aromatic ring. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xylylenedisulfonic acid can be synthesized through the sulfonation of xylene. The process involves the reaction of xylene with sulfur trioxide (SO3) in the presence of a catalyst. The reaction conditions typically include elevated temperatures and controlled addition of the sulfonating agent to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylene is continuously fed and reacted with sulfur trioxide. The resulting product is then purified through various methods such as crystallization or distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Xylylenedisulfonic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Xylylenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a component in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: It is explored for its potential use in drug formulations and as a component in diagnostic tests.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of xylylenedisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, altering their structure and function. The sulfonic acid groups facilitate these interactions by providing sites for hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Xylene sulfonic acid
- Toluene sulfonic acid
- Alkyl aryl sulfonate hydrotropes
Uniqueness
Xylylenedisulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its acidic strength and reactivity compared to similar compounds with only one sulfonic acid group. This dual functionality makes it more effective in certain applications, such as catalysis and stabilization of biochemical compounds .
Propiedades
Fórmula molecular |
C8H10O6S2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
[2-(sulfomethyl)phenyl]methanesulfonic acid |
InChI |
InChI=1S/C8H10O6S2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14) |
Clave InChI |
OPTBGJNIZFEJGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS(=O)(=O)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


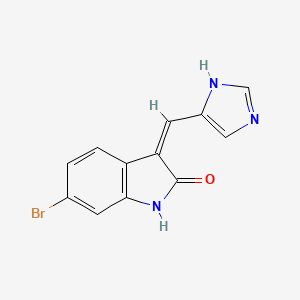
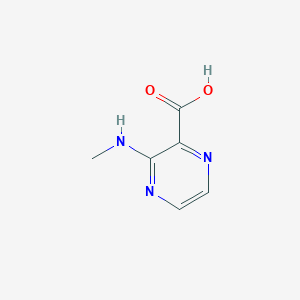
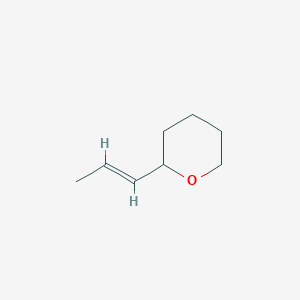

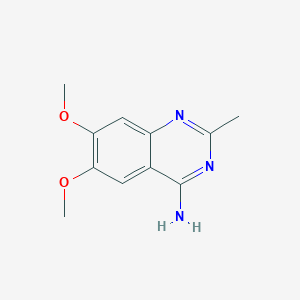


![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)
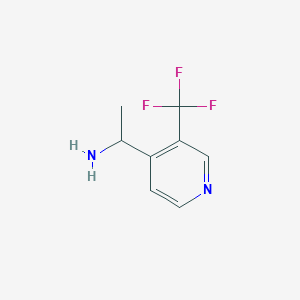


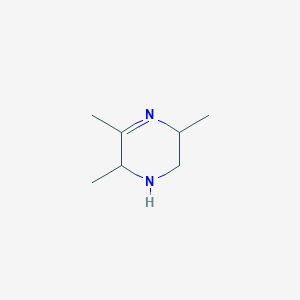
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
